2-Amino-6-bromo-3-propylquinoline hydrochloride

Description

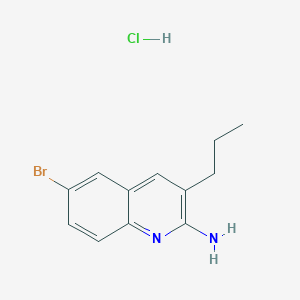

2-Amino-6-bromo-3-propylquinoline hydrochloride (CAS 1171784-46-5) is a halogenated quinoline derivative with the molecular formula C₁₂H₁₄BrClN₂ and a molecular weight of 301.61 g/mol. Key physicochemical properties include a topological polar surface area (PSA) of 38.9 Ų and a calculated octanol-water partition coefficient (XLogP3) of 4.26, indicating moderate lipophilicity . The compound features a bromine substituent at position 6, a propyl group at position 3, and an amino group at position 2 on the quinoline scaffold (Fig. 1).

Properties

IUPAC Name |

6-bromo-3-propylquinolin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2.ClH/c1-2-3-8-6-9-7-10(13)4-5-11(9)15-12(8)14;/h4-7H,2-3H2,1H3,(H2,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSXQLSKEWUFPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=C2C=CC(=CC2=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656636 | |

| Record name | 6-Bromo-3-propylquinolin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171784-46-5 | |

| Record name | 6-Bromo-3-propylquinolin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-bromo-3-propylquinoline hydrochloride typically involves the bromination of 3-propylquinoline followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or an amine for the amination step. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or other purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-bromo-3-propylquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Quinoline derivatives with oxidized side chains.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Biological Activities

1. Anticancer Properties

Quinoline derivatives, including 2-amino-6-bromo-3-propylquinoline hydrochloride, have been extensively studied for their anticancer properties. Research indicates that compounds with a quinoline scaffold exhibit potent activity against various cancer cell lines. For instance, studies have shown that modifications to the quinoline structure can enhance cytotoxicity against human cancer cells, including breast and lung cancer cells .

2. Antimicrobial Activity

The compound has demonstrated promising antimicrobial effects. Quinoline derivatives are known for their antibacterial and antifungal activities. In vitro studies have reported that certain quinoline derivatives possess significant inhibitory effects on bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 12.5 mg/mL to 50 mg/mL . The presence of the amino group in 2-amino-6-bromo-3-propylquinoline may contribute to its enhanced activity.

3. Antioxidant Activity

Research indicates that quinoline derivatives can exhibit antioxidant properties, which are crucial for combating oxidative stress-related diseases. Compounds similar to 2-amino-6-bromo-3-propylquinoline have shown effective scavenging activity against free radicals, suggesting potential applications in preventing oxidative damage in biological systems .

4. Anti-inflammatory Effects

Quinoline-based compounds have been investigated for their anti-inflammatory properties as well. Studies suggest that these compounds can inhibit pro-inflammatory cytokines, thus providing a therapeutic avenue for treating inflammatory diseases .

Synthetic Pathways

The synthesis of this compound typically involves several established methods for creating quinoline derivatives:

1. Friedländer Synthesis

This classical method involves the cyclization of an aniline derivative with a carbonyl compound, leading to the formation of the quinoline ring system. The introduction of bromine and propyl groups can be achieved through subsequent electrophilic substitution reactions .

2. Pfitzinger Reaction

Another synthetic route includes the Pfitzinger reaction, where an ortho-aminoaryl ketone is reacted with an aldehyde under acidic conditions to yield quinoline derivatives . This method is advantageous due to its mild reaction conditions and broad substrate scope.

Case Studies

Several case studies illustrate the practical applications of this compound:

1. Cancer Cell Line Studies

In a study evaluating the anticancer potential of various quinoline derivatives, 2-amino-6-bromo-3-propylquinoline was tested against different cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity compared to standard chemotherapeutic agents, highlighting its potential as a lead compound for further development .

2. Antimicrobial Efficacy Testing

A series of experiments were conducted to assess the antimicrobial efficacy of 2-amino-6-bromo-3-propylquinoline against clinically relevant bacterial strains. The compound showed notable activity with MIC values comparable to existing antibiotics, suggesting its viability as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-Amino-6-bromo-3-propylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with proteins involved in signal transduction and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares 2-amino-6-bromo-3-propylquinoline hydrochloride with closely related quinoline derivatives:

Key Observations:

Halogen Effects: Bromine (Br) at position 6 increases molecular weight and lipophilicity (XLogP3 = 4.26) compared to chlorine (Cl, XLogP3 ≈ 3.98) . Bromine’s larger atomic radius may enhance van der Waals interactions in biological targets.

Substituent Position and Chain Length: Propyl vs. isopropyl groups at position 3 alter steric effects. For example, 6-bromo-4-chloro-2-isopropylquinoline hydrochloride (XLogP3 = 5.02) is more lipophilic than the propyl analog due to branching .

Bioactivity Trends:

- Brominated Derivatives: Bromine’s electron-withdrawing nature may enhance binding affinity in kinase inhibitors or antimicrobial agents. For example, brominated quinolines are frequently explored in anticancer research .

- Ethoxylated Derivatives : The ethoxy group’s polarity could improve water solubility, making such analogs preferable for formulations requiring higher bioavailability .

Biological Activity

2-Amino-6-bromo-3-propylquinoline hydrochloride is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C10H11BrN2·HCl

- Molecular Weight : 260.57 g/mol

- CAS Number : 1171784-46-5

The compound features a quinoline backbone with an amino group and a bromo substituent, which are critical for its biological activity.

This compound exhibits various mechanisms of action, primarily through:

- Inhibition of Enzymatic Activity : The amino group can interact with nucleophilic sites on proteins, potentially inhibiting enzymatic functions.

- Antimicrobial Activity : Quinoline derivatives have been shown to possess antimicrobial properties by disrupting bacterial cell membranes or interfering with metabolic processes.

Antimicrobial Properties

Research indicates that quinoline derivatives, including 2-amino-substituted compounds, exhibit significant antimicrobial activity. For instance, studies have demonstrated that related compounds show efficacy against a range of pathogens, including:

- Bacteria : In vitro assays reveal that certain quinoline derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria.

- Protozoa : Quinoline-based compounds have been explored for their antiprotozoal activities against parasites such as Trypanosoma species, which cause diseases like Chagas disease and African sleeping sickness .

Anticancer Activity

Quinoline derivatives are also investigated for their anticancer properties. A study highlighted that specific substitutions on the quinoline ring can enhance cytotoxic effects against various cancer cell lines. For example:

- Cell Lines Tested : Compounds were tested against mouse adenocarcinoma cells and other human cancer cell lines.

- Mechanism : The proposed mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells through the modulation of signaling pathways .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound. The results indicated that this compound exhibited notable activity against Staphylococcus aureus with an IC50 value significantly lower than established antibiotics .

| Compound | IC50 (µM) | Target Pathogen |

|---|---|---|

| 2-Amino-6-bromo-3-propylquinoline | 12 | Staphylococcus aureus |

| Control Antibiotic | 25 | Staphylococcus aureus |

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of various quinoline derivatives. The study found that this compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 18 µM .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 2-Amino-6-bromo-3-propylquinoline | 18 | MCF-7 |

| Control Chemotherapy Agent | 20 | MCF-7 |

Q & A

Q. What analytical approaches differentiate polymorphic forms of the hydrochloride salt?

- Methodology :

- DSC/TGA : Identify melting points and decomposition profiles.

- PXRD : Compare diffraction patterns to known polymorph databases.

- Solid-state NMR : Resolve hydrogen-bonding networks affecting stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.